molecular formula C13H15F2N3O3 B11833578 Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B11833578
M. Wt: 299.27 g/mol
InChI Key: SGTKHJHYTZXDKT-UHFFFAOYSA-N
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Description

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents such as difluoromethyl, ethyl, and oxo groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a pyridine derivative to form the pyrazolo[3,4-b]pyridine core.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.

    Interference with DNA/RNA: It may interact with nucleic acids, affecting processes such as replication and transcription.

Comparison with Similar Compounds

Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can be compared with other similar compounds, such as:

These compounds share a similar pyrazolo[3,4-b]pyridine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of substituents in this compound imparts distinct characteristics that make it valuable for specific applications.

Properties

IUPAC Name

methyl 3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3/c1-3-17-7-9-8(12(14)15)6-10(19)18(13(9)16-17)5-4-11(20)21-2/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTKHJHYTZXDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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